[1-(Benzimidazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-yl] acetate
Overview
Description
[1-(Benzimidazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-yl] acetate is a complex organic compound that features a benzimidazole moiety, a bromonaphthalene group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzimidazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-yl] acetate typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Bromonaphthalene Derivative: The bromonaphthalene group is introduced through bromination of naphthalene using bromine in the presence of a catalyst.
Linking the Moieties: The benzimidazole and bromonaphthalene groups are linked via a propanol intermediate, which is then esterified with acetic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the bromonaphthalene group, potentially leading to debromination.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can lead to debrominated naphthalene derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(Benzimidazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
The benzimidazole moiety is known for its antimicrobial and anticancer properties, making this compound a candidate for further biological testing .
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of benzimidazole and bromonaphthalene groups may offer unique interactions with biological targets .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of [1-(Benzimidazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-yl] acetate involves its interaction with various molecular targets. The benzimidazole moiety can interact with DNA and proteins, potentially inhibiting their function. The bromonaphthalene group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole core and are known for their therapeutic applications.
Bromonaphthalene Derivatives: Compounds such as bromonaphthalene itself are used in organic synthesis and materials science.
Uniqueness
What sets [1-(Benzimidazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-yl] acetate apart is the combination of these two moieties, which may offer synergistic effects in its applications. This unique structure allows for a broader range of chemical reactions and potential biological activities .
Properties
IUPAC Name |
[1-(benzimidazol-1-yl)-3-(1-bromonaphthalen-2-yl)oxypropan-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-15(26)28-17(12-25-14-24-19-8-4-5-9-20(19)25)13-27-21-11-10-16-6-2-3-7-18(16)22(21)23/h2-11,14,17H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVIFKNUNAIAEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1C=NC2=CC=CC=C21)COC3=C(C4=CC=CC=C4C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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